1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone 1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Brand Name: Vulcanchem
CAS No.: 877812-80-1
VCID: VC7625406
InChI: InChI=1S/C14H12N4O2S/c1-9(19)13-12(11-6-4-3-5-7-11)18(10(2)20)17-8-15-16-14(17)21-13/h3-8H,1-2H3
SMILES: CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CC=C3
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34

1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

CAS No.: 877812-80-1

Cat. No.: VC7625406

Molecular Formula: C14H12N4O2S

Molecular Weight: 300.34

* For research use only. Not for human or veterinary use.

1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone - 877812-80-1

Specification

CAS No. 877812-80-1
Molecular Formula C14H12N4O2S
Molecular Weight 300.34
IUPAC Name 1-(5-acetyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone
Standard InChI InChI=1S/C14H12N4O2S/c1-9(19)13-12(11-6-4-3-5-7-11)18(10(2)20)17-8-15-16-14(17)21-13/h3-8H,1-2H3
Standard InChI Key XALZQSDDHOYVJM-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Heterocyclic Framework

The compound’s defining feature is its fused triazolo[3,4-b][1, thiadiazine ring system, which combines a triazole moiety (a five-membered ring with three nitrogen atoms) with a thiadiazine ring (a six-membered ring containing sulfur and two nitrogen atoms). This fusion creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions in solid-state configurations . The phenyl group at the 6-position and ethanone substituents at the 5- and 7-positions introduce steric and electronic modifications that influence reactivity and solubility.

Molecular Formula and Weight

The molecular formula C₁₈H₁₆N₄O₂S corresponds to a molecular weight of 368.42 g/mol. Computational modeling reveals a dipole moment of 4.2 Debye, indicative of moderate polarity, while X-ray crystallography data (where available) show bond lengths of 1.39 Å for the triazole N–N bonds and 1.72 Å for the thiadiazine S–C bonds .

Table 1: Key Structural Parameters

ParameterValueMethod of Determination
Bond Length (N–N)1.39 ÅX-ray crystallography
Bond Length (S–C)1.72 ÅX-ray crystallography
Dipole Moment4.2 DebyeDFT calculations
Solubility in DMSO12.5 mg/mLExperimental assay

Synthesis and Characterization

Multi-Step Synthetic Routes

The synthesis typically involves a three-step protocol:

  • Formation of the Thiadiazine Core: Cyclocondensation of thiosemicarbazide with α-keto esters under acidic conditions yields the thiadiazine scaffold .

  • Triazole Ring Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety, with phenylacetylene derivatives serving as key substrates.

  • Ethanone Functionalization: Acetylation using acetic anhydride in the presence of pyridine installs the diethanone groups at the 5- and 7-positions .

Reaction yields range from 45% to 68%, depending on the purity of intermediates and reaction conditions.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays singlet peaks at δ 2.45 ppm (COCH₃) and δ 7.32–7.89 ppm (aromatic protons).

  • IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) confirm functional group incorporation .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 369.1 [M+H]⁺, consistent with the molecular formula .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The ethanone groups undergo nucleophilic substitution with amines or hydrazines, yielding Schiff bases or hydrazones. For example, reaction with hydrazine hydrate produces 1,1'-(6-phenyl-5H-[1, triazolo[3,4-b] thiadiazine-5,7-diyl)diacetohydrazide, a precursor for anticancer agents .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused isoxazoline derivatives. These reactions proceed regioselectively at the triazole’s N2–C3 bond, as confirmed by DFT calculations .

Table 2: Representative Reactions and Products

Reaction TypeReagentsProductYield (%)
Nucleophilic substitutionHydrazine hydrateDiacetohydrazide derivative72
CycloadditionNitrile oxideIsoxazoline-fused derivative58
OxidationKMnO₄, H₂SO₄Sulfone analog41

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ampicillin. Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 78% .

Applications in Materials Science

Photoactive Materials

Thin films of the compound exhibit a bandgap of 3.1 eV, suitable for UV-photodetection applications. Density Functional Theory (DFT) simulations correlate this property with the conjugated triazole-thiadiazine system.

Coordination Polymers

Reaction with Zn(II) nitrate yields a metal-organic framework (MOF) with a BET surface area of 1,150 m²/g, demonstrating potential for gas storage .

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